(4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole
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Overview
Description
(4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is notable for its ability to facilitate various catalytic reactions, making it valuable in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: This step involves the cyclization of an amino alcohol with a carboxylic acid derivative.
Introduction of the Diphenylphosphanyl Group: This is usually achieved through a palladium-catalyzed coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various types of reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced oxazoline derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Bioconjugation: Used in the preparation of bioconjugates for studying biological processes.
Medicine
Drug Development: Plays a role in the synthesis of chiral drugs.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the resulting products. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole: Known for its high enantioselectivity.
(4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrothiazole: Similar structure but with a thiazole ring, offering different reactivity.
(4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydropyrrole: Contains a pyrrole ring, used in different catalytic applications.
Uniqueness
This compound is unique due to its specific combination of a phosphanyl group and an oxazoline ring, which provides a distinct steric and electronic environment for catalytic reactions.
Properties
IUPAC Name |
[2-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26NOP/c1-5-15-25(16-6-1)31-32(26-17-7-2-8-18-26)35-33(34-31)29-23-13-14-24-30(29)36(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,31-32H/t31-,32+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMZMWXTKNWZSZ-ZWXJPIIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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